Aleuritic acid

Descripción general

Descripción

Mecanismo De Acción

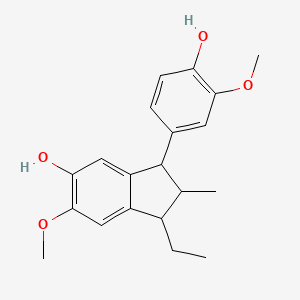

El mecanismo de acción del ácido aleurítico implica su papel como precursor en diversas vías bioquímicas. Actúa como bloque de construcción para la síntesis de moléculas complejas como lactonas macrocíclicas y prostaglandinas . La presencia de grupos hidroxilo y ácido carboxílico en su estructura le permite participar en diversas reacciones químicas, lo que lleva a la formación de compuestos bioactivos .

Análisis Bioquímico

Biochemical Properties

Aleuritic acid plays a significant role in biochemical reactions due to its unique structure, which includes three hydroxyl groups. These hydroxyl groups allow this compound to participate in esterification reactions, forming esters with various alcohols. In biochemical pathways, this compound interacts with enzymes such as hydroxymethylglutaryl-CoA synthase and hydroxymethylglutaryl-CoA reductase, which are involved in the mevalonate pathway . This pathway is crucial for the biosynthesis of terpenoids and steroids. This compound’s interactions with these enzymes facilitate the production of essential biomolecules, highlighting its importance in metabolic processes.

Cellular Effects

This compound influences various cellular processes, particularly in skin cells. It is known for its moisturizing properties, which help in maintaining skin hydration by forming a barrier that reduces moisture loss . This barrier function enhances the skin’s natural moisture balance, making it appear more supple and plump. Additionally, this compound has been shown to improve the overall appearance of the skin by promoting smoother and healthier-looking skin

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its hydroxyl groups enable it to form hydrogen bonds with proteins and enzymes, influencing their activity. For instance, this compound can inhibit or activate enzymes involved in lipid metabolism, thereby affecting the synthesis and degradation of lipids . Additionally, this compound’s ability to form esters with alcohols can modulate the activity of enzymes involved in esterification and hydrolysis reactions. These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound over time have been studied to understand its long-term effects on cellular function. This compound is relatively stable at room temperature but can degrade under extreme conditions such as high temperatures or prolonged exposure to light Studies have shown that its moisturizing and barrier-enhancing properties remain effective over extended periods, making it a valuable ingredient in cosmetic formulations

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its safety and efficacy. At low to moderate doses, this compound has been shown to enhance skin hydration and improve barrier function without causing adverse effects . At high doses, it may cause skin irritation or other toxic effects, indicating the importance of dosage optimization in therapeutic applications. These studies highlight the need for careful dosage considerations when using this compound in cosmetic and medicinal products.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mevalonate pathway, which is essential for the biosynthesis of terpenoids and steroids . In this pathway, this compound interacts with enzymes such as hydroxymethylglutaryl-CoA synthase and hydroxymethylglutaryl-CoA reductase, facilitating the production of key biomolecules. Additionally, this compound can be metabolized into various esters, which play roles in different biochemical processes. Its involvement in these pathways underscores its significance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . This compound’s amphiphilic nature, due to its hydrophobic fatty acid chain and hydrophilic hydroxyl groups, allows it to interact with both lipid and aqueous environments, aiding its distribution within cells. This property is particularly important for its role in enhancing skin barrier function.

Subcellular Localization

This compound’s subcellular localization is influenced by its amphiphilic nature, which allows it to associate with various cellular compartments. It is primarily localized in the lipid-rich regions of the cell, such as the endoplasmic reticulum and lipid droplets . This localization is crucial for its role in lipid metabolism and barrier function. Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further influencing its activity and function within the cell.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido aleurítico se prepara típicamente a partir de la laca, una resina natural secretada por el insecto laca. La preparación implica varios pasos:

Filtración y Acidificación: El aleuritato de sodio se separa mediante filtración a presión reducida y se disuelve en agua hirviendo.

Recristalización: El ácido crudo se recristaliza utilizando polvo de carbón activado y alcohol para obtener ácido aleurítico de alta calidad.

Métodos de Producción Industrial: La producción industrial de ácido aleurítico sigue pasos similares pero a mayor escala. El proceso está optimizado para un mayor rendimiento y pureza, con una tasa de rendimiento típica del 10-20% . Los avances recientes han mejorado las técnicas de extracción y recristalización, lo que ha dado como resultado una pureza superior al 99% y un rendimiento del 85-95% .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido aleurítico experimenta diversas reacciones químicas, entre ellas:

Oxidación: El ácido aleurítico se puede oxidar para producir ω-hidroxiheptan-1-al y semi-aldehído azelaico.

Hidroxilación: La hidroxilación del ácido aleurítico puede producir ácidos eritro- y treo-9,10,16-trihidroxihexadecanoicos.

Reactivos y Condiciones Comunes:

Oxidación: El ácido periódico se utiliza comúnmente para la oxidación del ácido aleurítico.

Hidroxilación: Los procesos de hidroxilación implican el uso de dilitio-derivados y técnicas de semi-hidrogenación.

Productos Principales:

Productos de Oxidación: ω-Hidroxiheptan-1-al y semi-aldehído azelaico.

Productos de Hidroxilación: Ácidos eritro- y treo-9,10,16-trihidroxihexadecanoicos.

Aplicaciones Científicas De Investigación

El ácido aleurítico tiene una amplia gama de aplicaciones en diversos campos:

Comparación Con Compuestos Similares

El ácido aleurítico es único debido a su estructura específica y grupos funcionales. Los compuestos similares incluyen:

Ácido hexadecanoico:

Ácido 9,10-dihidroxiesteárico: Similar en estructura pero difiere en la posición y el número de grupos hidroxilo.

Ácido azelaico: Un ácido dicarboxílico con diferentes grupos funcionales y aplicaciones.

El ácido aleurítico destaca por sus múltiples grupos hidroxilo y su papel como precursor en la síntesis de diversos compuestos bioactivos .

Propiedades

IUPAC Name |

9,10,16-trihydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHUJCGAYMDLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862139 | |

| Record name | 9,10,16-Trihydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | DL-erythro-Aleuritic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6949-98-0, 533-87-9 | |

| Record name | Aleuritolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6949-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, 9,10,16-trihydroxy-, (9R,10S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10,16-Trihydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10,16-trihydroxyhexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Hydroxyphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1216559.png)

![10-[3-[Methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B1216566.png)

![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)